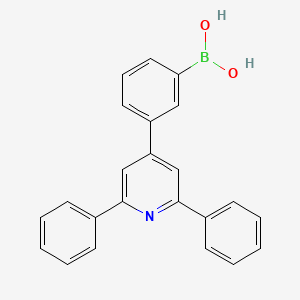
(3-(2,6-Diphenylpyridin-4-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2,6-Diphenylpyridin-4-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C23H18BNO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group and a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2,6-Diphenylpyridin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: (3-(2,6-Diphenylpyridin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or amination.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or amines under appropriate conditions.
Major Products: The major products formed from these reactions include boronic esters, alcohols, hydrocarbons, and various substituted derivatives .
Aplicaciones Científicas De Investigación
(3-(2,6-Diphenylpyridin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices
Mecanismo De Acción
The mechanism of action of (3-(2,6-Diphenylpyridin-4-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of enzyme inhibitors where the compound binds to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved include interactions with proteins and nucleic acids, influencing biochemical processes .
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but less structural complexity.
2,6-Diphenylpyridine: Shares the pyridine core but lacks the boronic acid functionality.
BODIPY Dyes: Boronic acid-containing dyes used in fluorescence applications
Uniqueness: (3-(2,6-Diphenylpyridin-4-yl)phenyl)boronic acid is unique due to its combination of a boronic acid group with a diphenylpyridine structure, providing enhanced reactivity and versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C23H18BNO2 |
|---|---|
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
[3-(2,6-diphenylpyridin-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C23H18BNO2/c26-24(27)21-13-7-12-19(14-21)20-15-22(17-8-3-1-4-9-17)25-23(16-20)18-10-5-2-6-11-18/h1-16,26-27H |
Clave InChI |
JTTXINQDTKZQPH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)

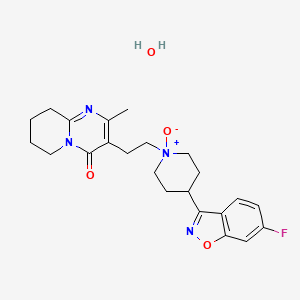
![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
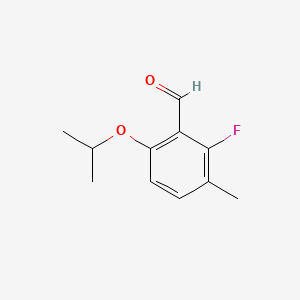
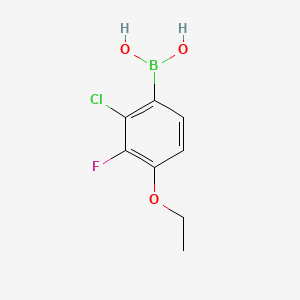
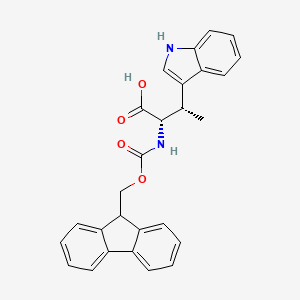
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)
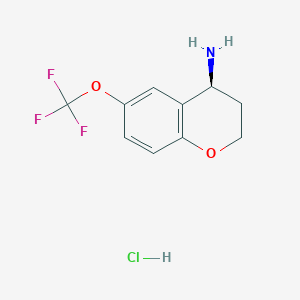


![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)

palladium(II)](/img/structure/B14031108.png)
